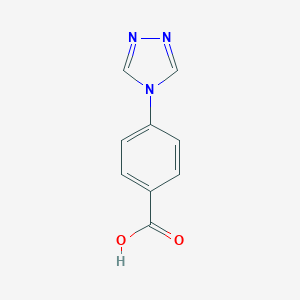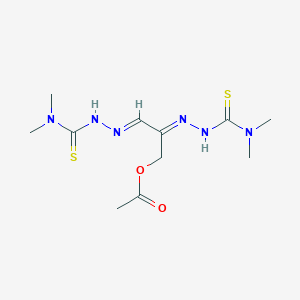
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a metal chelator that has been shown to have anticancer, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) involves chelation of metal ions such as iron and copper. Metal ions are essential for the growth and proliferation of cancer cells, viruses, and bacteria. By chelating these metal ions, Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) inhibits the growth and proliferation of these cells and organisms.
Efectos Bioquímicos Y Fisiológicos
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in the body. It has also been shown to inhibit the replication of viruses and the growth of bacteria. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) in lab experiments is its broad spectrum of activity against cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it may not be effective against all types of cancer cells, viruses, and bacteria. Additionally, its mechanism of action may not be fully understood, which could limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) research. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug delivery system for other therapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for potential clinical use.
Métodos De Síntesis
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) can be synthesized using a simple two-step method. In the first step, 4,4-dimethylthiosemicarbazone is reacted with acetylacetone to form the intermediate, acetylacetone bis(4,4-dimethylthiosemicarbazone). In the second step, the intermediate is oxidized using hydrogen peroxide to form the final product, Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone).
Aplicaciones Científicas De Investigación
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, it has antibacterial properties and has been shown to inhibit the growth of bacteria such as Staphylococcus aureus.
Propiedades
Número CAS |
140158-63-0 |
|---|---|
Nombre del producto |
Acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) |
Fórmula molecular |
C11H20N6O2S2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
[(2Z,3E)-2,3-bis(dimethylcarbamothioylhydrazinylidene)propyl] acetate |
InChI |
InChI=1S/C11H20N6O2S2/c1-8(18)19-7-9(13-15-11(21)17(4)5)6-12-14-10(20)16(2)3/h6H,7H2,1-5H3,(H,14,20)(H,15,21)/b12-6+,13-9- |
Clave InChI |
OHHLVDZVXTYCKD-AAVBEOHCSA-N |
SMILES isomérico |
CC(=O)OC/C(=N\NC(=S)N(C)C)/C=N/NC(=S)N(C)C |
SMILES |
CC(=O)OCC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
SMILES canónico |
CC(=O)OCC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
Sinónimos |
acetyl 2,3-dioxopropanal-di-(4,4-dimethylthiosemicarbazone) Cu-DM-Ac DM-Ac Zn-DM-Ac |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)
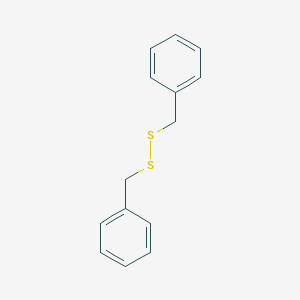
![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)
![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)
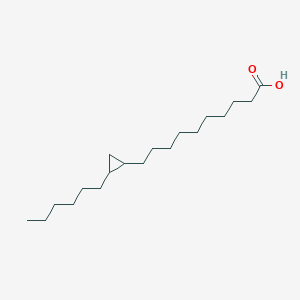
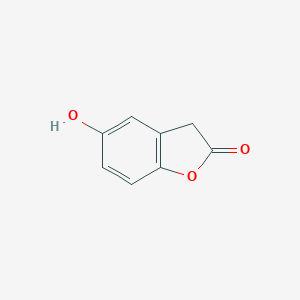
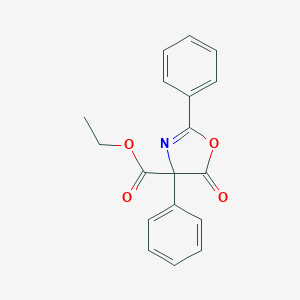
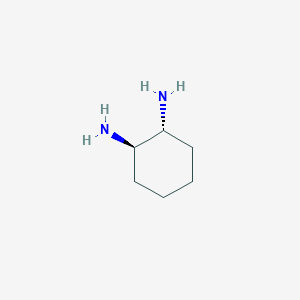
![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)
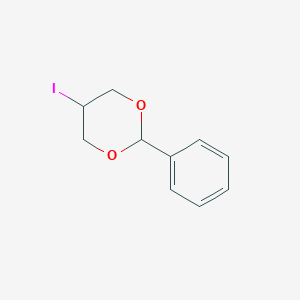
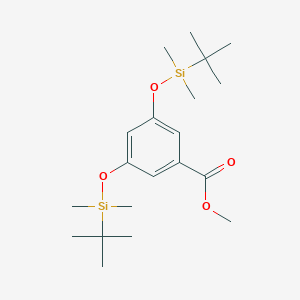
![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)
